molecular formula C18H19N3O2 B6474285 2-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 2640979-61-7

2-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6474285
CAS No.: 2640979-61-7
M. Wt: 309.4 g/mol
InChI Key: ROLIVLCPJJZEAS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a spirocyclic structure . It seems to be related to the family of sterically constrained amino acids , which are of interest in chemistry and biochemistry for their potential use in drug design .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of related 2-azaspiro[3.3]heptane-derived amino acids has been reported . The process involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex, featuring a spirocyclic core . Spirocyclic structures are known for their potential in providing a wide variation of spatial disposition of functional groups .

Properties

IUPAC Name

2-[2-oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-16-7-4-8-19-21(16)11-17(23)20-12-18(13-20)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLIVLCPJJZEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C(=O)CN3C(=O)C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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